molecular formula C13H19ClN2O3 B11789977 Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride

Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride

Cat. No.: B11789977
M. Wt: 286.75 g/mol
InChI Key: ZYTPQSYSHMKUBP-UHFFFAOYSA-N
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Description

Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3. It is known for its unique structure, which includes a piperazine ring and a tetrahydrobenzo dioxin moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with a suitable benzodioxin derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is unique due to its specific combination of a piperazine ring and a tetrahydrobenzo dioxin moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .

Biological Activity

Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the KRAS G12C mutant protein implicated in various cancers. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H19ClN2O and features a piperazine moiety linked to a tetrahydrobenzo[b][1,4]dioxin structure. This unique combination contributes to its biological activity and potential therapeutic applications.

Anticancer Properties

This compound has been identified as a potential inhibitor of the KRAS G12C mutant protein. This mutation is prevalent in several types of cancer, including lung and colorectal cancers. The inhibition of this protein can lead to:

  • Reduced tumor growth : Studies indicate that the compound can significantly decrease proliferation rates in cancer cell lines expressing the KRAS G12C mutation.
  • Mechanism of Action : Interaction studies suggest that the compound binds effectively to the mutant protein, disrupting its function and thereby inhibiting downstream signaling pathways associated with tumor growth.

Pharmacological Profile

Further investigations into the pharmacological profile of this compound have shown:

  • Binding Affinity : The compound exhibits binding affinity for various proteins involved in cancer pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions.
  • In vitro Assays : In vitro assays have demonstrated significant cytotoxicity against cancer cell lines with high expression levels of KRAS G12C.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the piperazine ring : Utilizing appropriate amine precursors.
  • Coupling with tetrahydrobenzo[b][1,4]dioxin : This step requires careful optimization to achieve high yield and purity.
  • Hydrochloride salt formation : Enhances solubility and stability for biological testing.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-Methylpiperazin-1-yl(2,3-dihydrobenzo[b][1,4]dioxin)Contains a methyl group on piperazinePotential anti-cancer activityMethyl substitution may alter pharmacokinetics
2-(Piperazin-1-yl)-benzo[b][1,4]dioxineSimple piperazine attachmentLimited specificityLacks complex dioxin structure
Piperidinyl derivativesDifferent cyclic amine structureVaries widely; some are anti-cancer agentsStructural differences lead to varied activity profiles

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • In Vivo Studies : Animal models treated with this compound showed significant tumor regression in xenograft models harboring KRAS G12C mutations.
  • Combination Therapies : Research indicates enhanced efficacy when combined with other targeted therapies or chemotherapeutics.

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

2,3,4a,8a-tetrahydro-1,4-benzodioxin-3-yl(piperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12;/h1-4,10-12,14H,5-9H2;1H

InChI Key

ZYTPQSYSHMKUBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2COC3C=CC=CC3O2.Cl

Origin of Product

United States

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